Umami Taste Recognition Threshold Compared to Monosodium Glutamate (MSG)
The free acid form N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid, the direct progenitor of the disodium salt, exhibits a recognition taste threshold of 1–2 mmol/L, which is within the same range as the umami reference standard monosodium glutamate (MSG, threshold approximately 1.5 mmol/L) [1]. In addition, aqueous solutions of this Amadori compound were described by sensory panelists with the descriptors 'umami', 'seasoning', and 'bouillon-like', without the sweetish and slightly soapy by-note observed for MSG at equimolar concentrations [1]. When added to a bouillon base without other taste enhancers, the compound imparted a distinct umami character similar to the control containing the same molar amount of MSG [1].
| Evidence Dimension | Umami recognition taste threshold |
|---|---|
| Target Compound Data | 1–2 mmol/L (free acid form); descriptors: umami, seasoning, bouillon-like; no sweetish/soapy by-note [1] |
| Comparator Or Baseline | Monosodium glutamate (MSG): recognition threshold ~1.5 mmol/L; sweetish and slightly soapy by-note present [1] |
| Quantified Difference | Threshold essentially equivalent to MSG; qualitative sensory advantage of cleaner umami profile without off-notes for the target compound |
| Conditions | Systematic sensory studies using trained panel; aqueous solutions at equimolar concentrations; bouillon base testing without added taste enhancers (Beksan et al., 2003) |
Why This Matters
Procurement of this compound enables flavor research and product development that delivers MSG-comparable umami intensity without the undesirable sweetish/soapy side-taste, a key differentiator for clean-label and premium flavor formulations.
- [1] Beksan, E., et al. (2003). Synthesis and Sensory Characterization of Novel Umami-Tasting Glutamate Glycoconjugates. Journal of Agricultural and Food Chemistry, 51(18), 5428–5436. View Source
